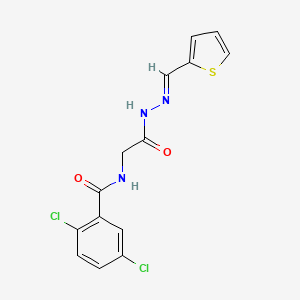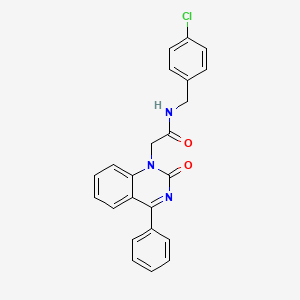![molecular formula C15H11ClN2OS2 B3010115 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922675-33-0](/img/structure/B3010115.png)
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves condensation reactions, as demonstrated in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS). This compound was synthesized by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of substituted benzoic acids . These methods indicate that the synthesis of benzamide derivatives typically involves the formation of amide bonds through the reaction of acid chlorides with amines.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. In the case of NBTCS, UV-Vis, IR, 1H- and 13C-NMR spectroscopies were employed . For the compounds derived from thiazole and thiazoline, infrared spectroscopy, 1H NMR spectroscopy, electrospray mass spectroscopy, and in some cases, single-crystal X-ray diffraction were used to identify the products . These techniques help in determining the functional groups present and the overall molecular geometry of the compounds.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their interactions with metal ions to form complexes. NBTCS, for example, was able to form complexes with neodymium(III) and thallium(III), coordinating through nitrogen and oxygen atoms of the sulphonamide group and a nitrogen atom attached to the benzothiazole ring . This suggests that the benzamide derivatives have sites that are capable of binding to metals, which could be useful in various chemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and reactivity. The ligand NBTCS and its metal complexes were found to have significant antibacterial activities against various strains of bacteria, indicating that the physical properties of these compounds allow them to interact with biological systems . The anti-inflammatory activity of certain thiazole and thiazoline derivatives also highlights their potential as pharmaceutical agents . The electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally similar to benzamide derivatives, suggests that these compounds can affect cardiac function, which is an important consideration for their physical properties and potential therapeutic uses .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds structurally related to 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide have been investigated for their potential anticancer properties. For example, benzimidazole-thiazole derivatives have been synthesized and shown to exhibit promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). This suggests that modifications of the benzothiazole moiety, similar to the one in this compound, can lead to compounds with significant anticancer activities.
Another study involved the synthesis of thiadiazolobenzamide derivatives and their complexes with Ni and Pd. These compounds were characterized by various spectroscopic methods, and the structure of the oxo thiadiazolo benzamide was elucidated using X-ray crystallography (Adhami et al., 2012). Although the study did not focus directly on anticancer applications, the methodologies and structural analyses contribute to the broader understanding of such compounds' chemical properties, potentially informing future drug design efforts.
Synthetic Methodologies
Research has also focused on the synthesis and reactivity of compounds related to this compound. For instance, studies on substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and -1,3-benzothiazines have explored their formation from omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds (Basheer & Rappoport, 2006). These synthetic routes highlight the versatility of thiazole and benzothiazole derivatives in chemical synthesis, offering valuable insights into constructing complex molecules with potential biological activities.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with various effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Eigenschaften
IUPAC Name |
4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJQNNDXRRRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)



![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)




![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
